molecular formula C12H15NO3 B1588265 3-(Morpholinomethyl)benzoic Acid CAS No. 67451-81-4

3-(Morpholinomethyl)benzoic Acid

Cat. No. B1588265
CAS RN: 67451-81-4
M. Wt: 221.25 g/mol
InChI Key: LZLRLAYVCUNAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholinomethyl)benzoic Acid, with the CAS Number 67451-81-4, is a compound that has a molecular weight of 221.26 . It is a solid at room temperature and is stored in a dry, sealed environment .


Molecular Structure Analysis

The molecular structure of 3-(Morpholinomethyl)benzoic Acid contains a total of 32 bonds, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 1 aliphatic tertiary amine, 1 hydroxyl group, and 1 aliphatic ether .


Chemical Reactions Analysis

The chemical reactivity of morpholine-containing compounds has been explored in various studies. For example, acid hydrolysis of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles resulted in substituted benzoic acids . This suggests that 3-(Morpholinomethyl)benzoic Acid may also participate in chemical reactions that involve hydrolysis or other transformations based on the functional groups present in its structure.

Scientific Research Applications

Hydrogen-Bonded Polymeric Structures

3-(Morpholinomethyl)benzoic acid plays a crucial role in forming hydrogen-bonded polymeric structures. A study examined the influence of substituent groups in aromatic rings of benzoic acids on secondary structure generation. The findings include the formation of cyclic heterotetramers and one-dimensional chain structures in crystalline forms, highlighting the compound's role in versatile structural chemistry (Smith & Lynch, 2016).

Synthesis of Pyrazoloisoindole and Pyrimidine Rings

In the synthesis of pyrazoloisoindole and pyrimidine rings, 3-(Morpholinomethyl)benzoic acid derivatives have been utilized. This process involves acylating N(1-cyclohexenyl) morpholine with phthalic acid derivative, leading to the creation of benzoic acid derivatives that are precursors for heteroaryl-benzoic acids (Wolf et al., 2005).

C(sp2)-H Bond Amidation/Amination

Research demonstrates the use of 3-(Morpholinomethyl)benzoic acid in the Rh(III)-catalyzed direct ortho-CH amidation/amination of benzoic acids. This process results in the synthesis of functionalized anthranilic acids, showcasing the compound's importance in organic synthesis and functional group transformations (Fo‐Ning Ng, Zhou, & Yu, 2014).

Water-Soluble Nitric Oxide-Releasing ASA Prodrugs

A study on the synthesis of water-soluble nitric oxide-releasing acetylsalicylic acid (ASA) prodrugs involved the use of 3-(morpholinomethyl)benzoic acid derivatives. These compounds were evaluated for their stability and biological activity, highlighting the potential of 3-(Morpholinomethyl)benzoic acid in the development of novel pharmaceutical agents (Rolando et al., 2013).

Antibacterial Activity of Benzoic Acid Derivatives

Research on novel 3-hydroxy benzoic acid hybrid derivatives synthesized from 3-(Morpholinomethyl)benzoic acid demonstrated significant antibacterial activity. This study contributes to the understanding of the compound's utility in developing new antimicrobial agents (Satpute, Gangan, & Shastri, 2018).

Synthesis of Titanocene(IV) Derivatives

In the synthesis of titanocene(IV) complexes, 3-(Morpholinomethyl)benzoic acid derivatives served as ligands. These complexes showed notable cytotoxicity against tumor cell lines, emphasizing the compound's role in the development of potential chemotherapeutic agents (Ceballos-Torres et al., 2012).

Safety And Hazards

3-(Morpholinomethyl)benzoic Acid has several safety considerations. It has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(morpholin-4-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8H,4-7,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLRLAYVCUNAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428100
Record name 3-[(Morpholin-4-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholinomethyl)benzoic Acid

CAS RN

67451-81-4
Record name 3-[(Morpholin-4-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(morpholinomethyl)benzoate (150 mg, 0.64 mmol) in MeOH (2 mL) and water (2 mL) was added LiOH (55 mg, 1.31 mmol) at 20° C. The mixture was heated to 60° C. for 1 h. The reaction solution was concentrated and purified via prep-HPLC to give the title compound (60 mg, Yield 42.5%). LCMS (m/z): 222 (M+1).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
55 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
42.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Morpholinomethyl)benzoic Acid
Reactant of Route 2
3-(Morpholinomethyl)benzoic Acid
Reactant of Route 3
Reactant of Route 3
3-(Morpholinomethyl)benzoic Acid
Reactant of Route 4
Reactant of Route 4
3-(Morpholinomethyl)benzoic Acid
Reactant of Route 5
Reactant of Route 5
3-(Morpholinomethyl)benzoic Acid
Reactant of Route 6
Reactant of Route 6
3-(Morpholinomethyl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.